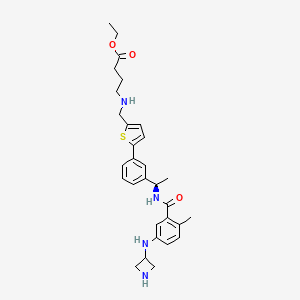
PLpro-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PLpro-IN-2 is a non-covalent inhibitor of the papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This protease is essential for viral replication and immune response disruption, making it a promising target for antiviral drug development . This compound has shown significant potential in inhibiting the activity of PLpro, thereby reducing viral replication and enhancing the host’s immune response .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PLpro-IN-2 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and quality. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
PLpro-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its inhibitory activity against PLpro .
科学研究应用
PLpro-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the inhibition of PLpro and its role in viral replication.
Biology: Helps in understanding the molecular mechanisms of SARS-CoV-2 replication and immune evasion.
Medicine: Potential therapeutic agent for treating COVID-19 by inhibiting PLpro activity.
Industry: Used in the development of antiviral drugs and diagnostic tools for detecting SARS-CoV-2.
作用机制
PLpro-IN-2 exerts its effects by binding to the active site of PLpro, preventing the protease from cleaving the viral polyprotein and disrupting the host’s immune response. This inhibition blocks the replication of the virus and enhances the host’s antiviral immune response . The molecular targets involved include the ubiquitin-specific protease domain of PLpro, which is critical for its enzymatic activity .
相似化合物的比较
PLpro-IN-2 is unique compared to other PLpro inhibitors due to its non-covalent binding mechanism and high specificity for the PLpro active site. Similar compounds include:
GRL0617: Another non-covalent inhibitor of PLpro with a different binding mode.
X77: A dual inhibitor targeting both PLpro and the main protease (Mpro) of SARS-CoV-2.
Cytonic acids A and B: Natural compounds that have shown potential as dual inhibitors of PLpro and Mpro.
This compound stands out due to its high binding affinity and specificity, making it a promising candidate for further development as an antiviral agent .
属性
分子式 |
C30H38N4O3S |
|---|---|
分子量 |
534.7 g/mol |
IUPAC 名称 |
ethyl 4-[[5-[3-[(1R)-1-[[5-(azetidin-3-ylamino)-2-methylbenzoyl]amino]ethyl]phenyl]thiophen-2-yl]methylamino]butanoate |
InChI |
InChI=1S/C30H38N4O3S/c1-4-37-29(35)9-6-14-31-19-26-12-13-28(38-26)23-8-5-7-22(15-23)21(3)33-30(36)27-16-24(11-10-20(27)2)34-25-17-32-18-25/h5,7-8,10-13,15-16,21,25,31-32,34H,4,6,9,14,17-19H2,1-3H3,(H,33,36)/t21-/m1/s1 |
InChI 键 |
IZVTYTXPEWIKMP-OAQYLSRUSA-N |
手性 SMILES |
CCOC(=O)CCCNCC1=CC=C(S1)C2=CC(=CC=C2)[C@@H](C)NC(=O)C3=C(C=CC(=C3)NC4CNC4)C |
规范 SMILES |
CCOC(=O)CCCNCC1=CC=C(S1)C2=CC(=CC=C2)C(C)NC(=O)C3=C(C=CC(=C3)NC4CNC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


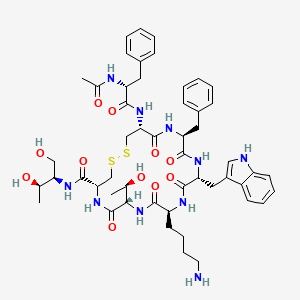

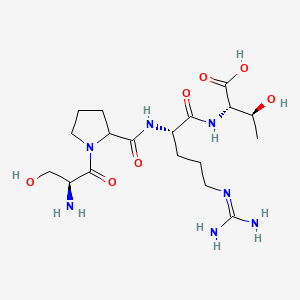
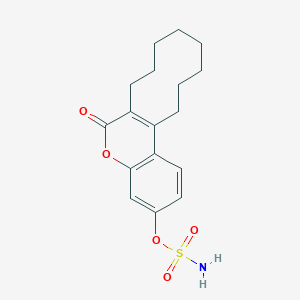
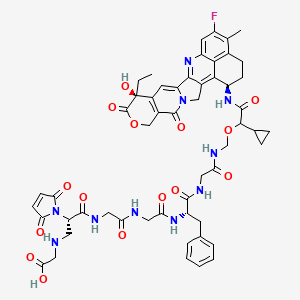
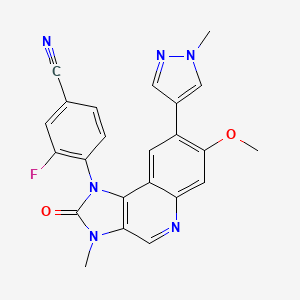
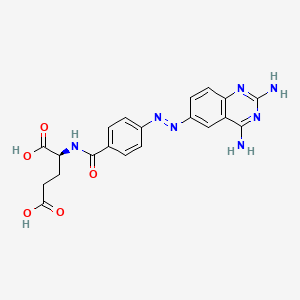
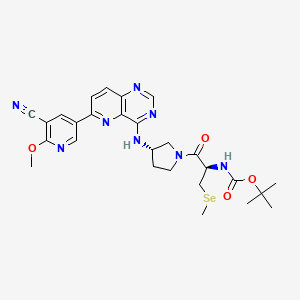
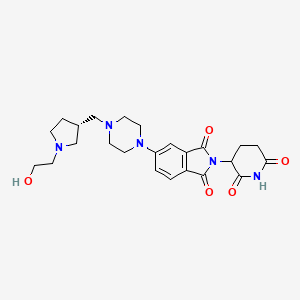
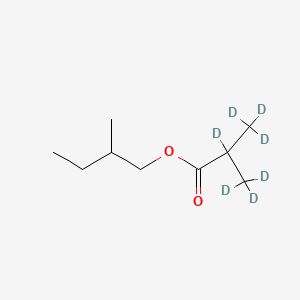
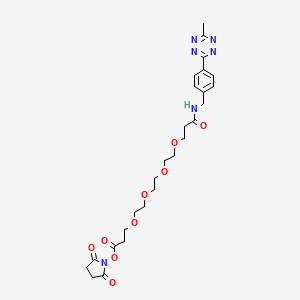
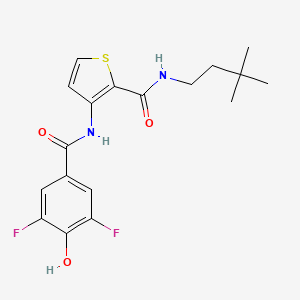
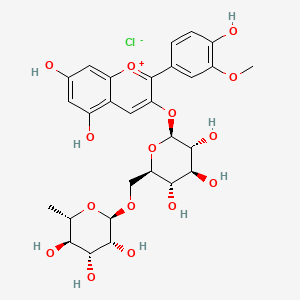
![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)
